molecular formula C15H16N2O2 B2797987 N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide CAS No. 2411198-93-9

N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide

Cat. No. B2797987
CAS RN: 2411198-93-9
M. Wt: 256.305
InChI Key: DTRQCNPCMKJBJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide, also known as TAT-C11, is a small molecule that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in the field of neuroscience and cancer research.

Scientific Research Applications

N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide has been used in various scientific research applications. One of the major applications is in the field of neuroscience, where it has been shown to selectively target and inhibit the activity of certain ion channels in neurons. This inhibition can lead to a decrease in neuronal excitability, which can be useful in studying the role of these ion channels in various neurological disorders such as epilepsy and neuropathic pain.
Another application of this compound is in cancer research. It has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in the cell cycle. This compound has the potential to be developed into a cancer therapeutic agent, and further research is needed to explore this possibility.

Mechanism of Action

The mechanism of action of N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide involves the selective inhibition of certain ion channels and proteins. This inhibition leads to a decrease in neuronal excitability and cancer cell growth, respectively. The exact mechanism of action is still being studied, and further research is needed to fully understand how this compound works.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been shown to selectively target certain ion channels and proteins, leading to a decrease in neuronal excitability and cancer cell growth. However, further studies are needed to fully understand the effects of this compound on the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide in lab experiments is its selectivity towards certain ion channels and proteins. This allows researchers to study the role of these targets in various diseases and disorders. However, one limitation of this compound is its potential toxicity, which needs to be carefully monitored during experiments.

Future Directions

There are several future directions for N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide research. One direction is to further explore its potential as a cancer therapeutic agent. Another direction is to study its effects on other ion channels and proteins, which could lead to the development of new treatments for various diseases and disorders. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, this compound is a small molecule that has been synthesized for scientific research purposes. It has potential applications in the fields of neuroscience and cancer research, and its selectivity towards certain ion channels and proteins makes it a useful tool for studying these targets. However, further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide involves several steps. The first step involves the synthesis of 3-(1-Cyanopropoxy)benzaldehyde, which is then reacted with but-2-yn-1-amine to produce the final product. The synthesis method has been optimized to produce high yields of the compound, and the purity has been confirmed through various analytical techniques such as NMR and HPLC.

properties

IUPAC Name

N-[[3-(1-cyanopropoxy)phenyl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-3-6-15(18)17-11-12-7-5-8-14(9-12)19-13(4-2)10-16/h5,7-9,13H,4,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRQCNPCMKJBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)OC1=CC=CC(=C1)CNC(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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